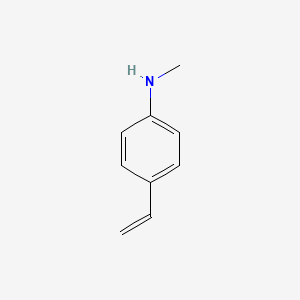

N-Methyl-4-vinylaniline

Description

Contextualization within Aromatic Vinylamine Chemistry

Aromatic vinylamines, a class of compounds that includes N-Methyl-4-vinylaniline, are distinguished by the presence of a vinyl group (C=C) bonded to an aromatic ring which also bears an amino group. The electronic properties of N-Methyl-4-vinylaniline are influenced by the interplay between the electron-donating N-methylamino group and the π-system of the benzene (B151609) ring and vinyl substituent. This structure allows for delocalization of the nitrogen's lone pair of electrons into the aromatic ring, which in turn affects the reactivity of both the vinyl group and the amine. lkouniv.ac.in The presence of the vinyl group offers a site for polymerization and various addition reactions, while the secondary amine provides a locus for nucleophilic reactions.

The reactivity of aromatic amines like N-Methyl-4-vinylaniline is distinct from that of aliphatic amines due to the resonance stabilization of the aromatic system. lkouniv.ac.in The nitrogen atom in aromatic amines typically adopts a pyramidal geometry, which is somewhat shallower than in aliphatic amines. lkouniv.ac.in This structural feature, combined with the electronic effects of the aromatic ring, dictates the compound's chemical behavior.

Significance as a Building Block in Advanced Organic Synthesis

N-Methyl-4-vinylaniline serves as a versatile building block in organic synthesis due to its dual functionality. The vinyl group can participate in polymerization reactions, making it a valuable monomer for the creation of functional polymers. For instance, its analogue, 4-vinylaniline (B72439), has been used to prepare electrically conductive polymers and functionalized materials for biosensor applications. sigmaaldrich.com The N-methylamino group can be involved in various chemical transformations, including nucleophilic substitution and coupling reactions.

The ability to selectively react at either the vinyl or the amine functionality, or to engage both in a concerted fashion, makes compounds like N-Methyl-4-vinylaniline valuable precursors for the synthesis of complex molecules and materials. For example, related vinylaniline derivatives are used to construct nitrogen-containing heterocycles, which are core structures in many pharmaceuticals.

Overview of Research Trajectories for N-Methyl-4-vinylaniline

Research involving N-Methyl-4-vinylaniline and its close analogues has explored several key areas. A significant focus has been on its use in polymerization. Studies have investigated the polymerization of vinylanilines to create novel materials with specific electronic and physical properties. For example, research has been conducted on the synthesis of polymers for applications in electronics and as biocompatible materials. sigmaaldrich.com

Another important research direction is its application in materials science for surface modification. The related compound, 4-vinylaniline, has been used to functionalize surfaces like carbon nanodots and bacterial cellulose (B213188) to create materials for biosensing and nerve regeneration. sigmaaldrich.com Furthermore, the synthesis of this and similar molecules is an active area of investigation, with methods like the Wittig reaction being explored for efficient production. chemrxiv.org

Chemical and Physical Properties of N-Methyl-4-vinylaniline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H11N | PubChem nih.gov |

| Molecular Weight | 133.19 g/mol | PubChem nih.gov |

| IUPAC Name | 4-ethenyl-N-methylaniline | PubChem nih.gov |

| XLogP3 | 2.6 | PubChem nih.gov |

| Topological Polar Surface Area | 12 Ų | PubChem nih.gov |

| Heavy Atom Count | 10 | PubChem nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-N-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-3-8-4-6-9(10-2)7-5-8/h3-7,10H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOACEXUXLKAFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl 4 Vinylaniline and Its Derivatives

Direct Synthesis Approaches to N-Methyl-4-vinylaniline

Direct synthesis strategies involve the sequential formation of the N-methyl and vinyl functionalities on an aniline (B41778) framework. The order of these transformations—N-alkylation followed by vinylation, or vice versa—defines the specific synthetic route.

This approach begins with a pre-existing vinyl aniline, specifically 4-vinylaniline (B72439) (also known as p-aminostyrene), and introduces the methyl group onto the nitrogen atom. The N-methylation of aromatic amines is a well-established transformation, often utilizing methanol (B129727) as an economical and sustainable C1 source. acs.orgrsc.orgnih.govrsc.org This reaction typically proceeds via a "borrowing hydrogen" mechanism, where the catalyst temporarily removes hydrogen from methanol to form an electrophilic formaldehyde (B43269) intermediate, which then reacts with the amine. The catalyst subsequently returns the hydrogen to complete the cycle. acs.org Various transition-metal catalysts are effective for this transformation. For instance, ruthenium complexes, such as (DPEPhos)RuCl2PPh3, have been shown to catalyze the N-methylation of anilines using methanol under weak base conditions. nih.gov Similarly, heterogeneous catalysts based on nickel (Ni/ZnAlOx) and iridium (Ir/ZnO) have been developed for the selective mono-N-methylation of anilines with methanol. rsc.orgrsc.org

Table 1: Catalytic Systems for N-Methylation of Aromatic Amines with Methanol

| Catalyst | Base | Temperature (°C) | Reaction Time (h) | Key Features | Reference |

|---|---|---|---|---|---|

| (DPEPhos)RuCl2PPh3 | Weak bases (e.g., Cs2CO3) | 140 | 12 | Homogeneous catalyst effective under weak base conditions. | nih.gov |

| Ni/ZnAlOx | NaOH | 160 | 24 | Heterogeneous catalyst enabling selective mono-N-methylation. | rsc.orgrsc.org |

| Ir/ZnO | None (additive-free) | 150 | Variable | Highly active heterogeneous catalyst for N-monomethylation. | rsc.org |

An alternative strategy involves starting with an N-methylaniline scaffold and subsequently introducing the vinyl group at the para-position. This is typically accomplished using palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. organic-chemistry.orglibretexts.orgnih.gov A common precursor for this route is a halogenated N-methylaniline, such as 4-bromo-N-methylaniline or 4-iodo-N-methylaniline.

The Heck reaction, for instance, couples the aryl halide with an alkene, such as ethylene (B1197577), to form the styrene (B11656) moiety. organic-chemistry.orglibretexts.orgacs.org Recent advancements have introduced solid ethylene precursors, like tetraethylammonium (B1195904) salts, to circumvent the challenges of handling ethylene gas. acs.org Another powerful method is the Suzuki-Miyaura coupling reaction, which pairs the aryl halide with a vinylboron species, such as potassium vinyltrifluoroborate. nih.govorganic-chemistry.orgresearchgate.net This reaction is known for its high functional group tolerance and generally proceeds with good yields. nih.gov A study on the Suzuki coupling of 4-bromo-2-methylaniline, a close structural analog, demonstrates the feasibility of this approach on related scaffolds. researchgate.netmdpi.com

Table 2: Cross-Coupling Reactions for Vinyl Group Introduction

| Reaction Type | Aryl Precursor | Vinyl Source | Catalyst System | Base | Reference |

|---|---|---|---|---|---|

| Heck Reaction | 4-Bromo-N-Boc-aniline | Et4NBr (Ethylene surrogate) | Pd(OAc)2 / (o-Tol)3P | KOtBu | acs.org |

| Suzuki-Miyaura Coupling | Aryl Bromide | Potassium vinyltrifluoroborate | PdCl2 / PPh3 | Cs2CO3 | nih.gov |

| Suzuki-Miyaura Coupling | 4-Bromo-2-methylaniline | Arylboronic acids | Pd(PPh3)4 | K3PO4 | researchgate.netmdpi.com |

One-pot or tandem reactions, where multiple synthetic steps are performed in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability by reducing intermediate purification steps. While a specific one-pot synthesis for N-Methyl-4-vinylaniline is not extensively documented, the concept can be constructed from established methodologies. For example, a process could be envisioned that combines the palladium-catalyzed vinylation of a 4-haloaniline with a subsequent or simultaneous N-methylation step. The feasibility of such one-pot procedures has been demonstrated for related transformations, such as the direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol over a Raney-Ni® catalyst. researchgate.net This process combines nitro group reduction, in-situ aniline formation, and subsequent N-methylation in a single pot. researchgate.net Similarly, one-pot syntheses of styrene derivatives have been developed using catalytic isomerization of allyl silanes followed by Hiyama coupling. nih.gov These examples suggest the potential for developing a tandem catalytic system that could first mediate a cross-coupling reaction to form the vinyl group and then facilitate the N-methylation of the resulting aniline derivative.

Catalytic Systems in N-Methyl-4-vinylaniline Synthesis

Catalysis is central to the efficient synthesis of N-Methyl-4-vinylaniline, with palladium-based systems being particularly prominent for the key C-C and C-N bond-forming steps.

Palladium catalysis is the cornerstone for the most effective methods of introducing the vinyl group onto the aniline ring. The Mizoroki-Heck reaction provides a direct route by coupling an aryl halide (e.g., 4-iodo-N-methylaniline) with an alkene. organic-chemistry.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the vinylated product and regenerate the catalyst. libretexts.org

The Suzuki-Miyaura cross-coupling reaction offers a highly versatile and widely used alternative. nih.govorganic-chemistry.org This reaction couples an aryl halide or triflate with a vinylboron reagent, such as potassium vinyltrifluoroborate, which is an air- and moisture-stable solid. researchgate.net The reaction is typically catalyzed by a Pd(0) complex with phosphine (B1218219) ligands and requires a base to facilitate the transmetalation step. nih.gov The functional group tolerance of the Suzuki-Miyaura reaction makes it particularly suitable for complex substrates. nih.govresearchgate.net

The development of metal-free, or organocatalytic, methods for the synthesis of vinyl anilines is an area of growing interest, aiming to reduce reliance on expensive and potentially toxic transition metals. While direct organocatalytic routes to simple styrenes from non-styrenic precursors are less common than metal-catalyzed ones, related transformations highlight the potential of this approach. For instance, a highly efficient, metal-free synthesis of 3-arylquinolines has been developed through a one-pot reaction of anilines and styrene oxide using a combination of aluminum oxide (Al2O3) and methanesulfonic acid (MeSO3H). nih.gov This method proceeds under solvent-free conditions at room temperature and demonstrates the ability of organocatalytic systems to facilitate complex C-C and C-N bond formations and rearrangements. nih.gov Although this specific reaction yields a quinoline (B57606) rather than a simple vinyl aniline, it illustrates the power of acid-based organocatalysis in activating substrates for the construction of complex aromatic systems derived from anilines. nih.govmdpi.com Further research may lead to the development of direct organocatalytic methods, potentially based on Wittig-type reactions or condensation-elimination sequences, for the synthesis of N-Methyl-4-vinylaniline.

Green Catalysis in N-Methyl-4-vinylaniline Preparation

The principles of green chemistry are central to the modern synthesis of N-Methyl-4-vinylaniline, emphasizing the use of catalysts that are efficient, selective, and environmentally benign. Organocatalysis and the use of solid-supported catalysts represent promising avenues, avoiding toxic reagents and solvents. researchgate.net For instance, the selective N-monomethylation of anilines, a key transformation for obtaining the N-methyl group in the target molecule, can be achieved using feedstock methanol as a green methylating agent. researchgate.net This process can be facilitated by highly efficient solid molecular catalysts, such as N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies. researchgate.net These catalysts offer a broad substrate scope and can be recovered and recycled multiple times without significant loss of activity, which is a cornerstone of sustainable catalysis. researchgate.net

Another green approach involves the use of biocompatible and biodegradable synthetic functional polymers as catalysts. For example, poly(N-vinylimidazole) has been used for the synthesis of N-methyl imines, which are structurally related to N-methyl anilines. researchgate.net Such polymer-based catalysts can work under mild, solvent-free conditions, for instance, using ball milling processes at room temperature, which further enhances the green credentials of the synthesis. researchgate.net These methods offer advantages like short reaction times, high yields, and the elimination of hazardous materials. researchgate.net

Table 1: Comparison of Green Catalytic Approaches for N-Methylation

| Catalytic System | Green Reagent | Conditions | Advantages |

|---|---|---|---|

| N-heterocyclic carbene iridium (NHC-Ir) | Methanol | Mild reaction conditions | High yield and turnover numbers (TONs), catalyst is recyclable over 20 times. researchgate.net |

| Poly(N-vinylimidazole) (PVIm) | Methylamine (B109427) solution | Room temperature, ball milling | Avoids toxic reagents and solvents, catalyst can be regenerated and reused. researchgate.net |

Advanced Synthetic Protocols and Process Intensification

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. In the context of N-Methyl-4-vinylaniline synthesis, this involves innovative approaches like microwave-assisted synthesis and solvent-free reaction conditions to improve efficiency and sustainability.

Microwave-Assisted Synthesis of N-Methyl-4-vinylaniline Intermediates

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. nih.gov This technique can drastically reduce reaction times from hours to minutes. nih.govnih.gov In the synthesis of intermediates for N-Methyl-4-vinylaniline, such as substituted anilines or quinolines, microwave irradiation can be highly effective. nih.govasianpubs.org For example, the Ullmann condensation, a classic C-N bond-forming reaction, can be performed under microwave irradiation in aqueous media, offering better yields in shorter times. researchgate.net This approach is considered environmentally friendly and aligns with green chemistry principles. The rapid and intense heating of polar substances by microwaves often results in cleaner reactions that are easier to work up. researchgate.net

Table 2: Microwave-Assisted vs. Conventional Heating in Related Syntheses

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Quinolin-4-ylmethoxychromen-4-one Synthesis | 60 min | 4 min | Lower yield with conventional heating | nih.gov |

| Friedländer Reaction for Quinolines | Oil-bath heating | 30-40 min | Average yield improved from 34% to 72% | nih.gov |

Solvent-Free or Low-Solvent Synthesis Approaches

Eliminating or minimizing the use of volatile organic solvents is a key goal of green chemistry. Solvent-free synthesis, often performed by grinding reactants together (mechanochemistry) or running reactions "neat" (without any solvent), reduces waste and environmental impact. researchgate.netcmu.edu A one-pot, solvent-free synthesis of N-methyl imines has been achieved by grinding aromatic aldehydes and methylamine hydrochloride in the presence of a base. researchgate.net This mechanosynthetic process avoids bulk solvents and simplifies product isolation. researchgate.net

Combining solvent-free conditions with microwave irradiation can further enhance reaction efficiency. asianpubs.org For instance, the Combes cyclization to produce quinoline derivatives has been successfully carried out under solvent-free conditions using a reusable eco-friendly catalyst and microwave irradiation, resulting in high yields and short reaction times. asianpubs.org In cases where a solvent is necessary, the use of "green solvents" like water or ionic liquids is a viable alternative. researchgate.netmdpi.com Ionic liquids, with their low vapor pressure and high thermal stability, can serve as both the solvent and catalyst in some reactions. mdpi.com

Atom Economy Considerations in Synthetic Route Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. chemrxiv.org A high atom economy indicates minimal waste generation. monash.edu Designing a synthetic route for N-Methyl-4-vinylaniline with high atom economy involves prioritizing reaction types that are inherently efficient.

Synthesis of Functionalized N-Methyl-4-vinylaniline Derivatives

The synthesis of derivatives allows for the fine-tuning of the molecule's chemical and physical properties for various applications. N-substitution on the aniline nitrogen is a common strategy for creating such functionalized compounds.

Preparation of N-Substituted Vinylamines (e.g., N,N-Dimethyl-4-vinylaniline)

N,N-Dimethyl-4-vinylaniline, a derivative of N-Methyl-4-vinylaniline, can be synthesized through various organic reactions. One documented method involves the reaction between 2-methanesulfonyl-benzothiazole and 4-dimethylamino-benzaldehyde. guidechem.com This specific transformation utilizes lithium diisopropylamide (LDA) as a strong base and is conducted in a mixed solvent system of tetrahydrofuran (B95107) and hexane. The reaction proceeds at a very low temperature of -78 °C over a period of 3 hours, yielding the desired N,N-dimethyl-4-vinylaniline product. guidechem.com

Table 3: Synthetic Protocol for N,N-Dimethyl-4-vinylaniline

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Time | Yield |

|---|

Synthesis of Halogenated N-Methyl-4-vinylaniline Analogues

The synthesis of halogenated N-Methyl-4-vinylaniline analogues can be approached through methods developed for the regioselective halogenation of electron-rich aromatic systems, such as N,N-dialkylanilines. A notable strategy involves the temporary oxidation of the nitrogen atom to form an N-oxide, which then directs the halogenation before being reduced back. This method provides a high degree of control over the position of halogen substitution, which is crucial for producing specific isomers.

A well-established protocol allows for the selective para-bromination or ortho-chlorination of N,N-dialkylanilines. This is achieved by first increasing the oxidation level of the aniline derivative to the corresponding N,N-dialkylaniline N-oxide. The subsequent treatment of this N-oxide intermediate with a thionyl halide at low temperatures leads to the excision of the weak N–O bond and the introduction of the halogen onto the aromatic ring. nih.gov

Specifically, the treatment of N,N-dialkylaniline N-oxides with thionyl bromide (SOBr₂) results exclusively in the formation of the 4-bromo (para) derivatives. In contrast, using thionyl chloride (SOCl₂) predominantly yields the 2-chloro (ortho) products. nih.gov This distinct regioselectivity is a key advantage of this methodology. While the formation of 2-haloaniline products is consistent with a sigmatropic rearrangement, the 4-haloaniline products are believed to arise from a radical pathway or a nucleophilic aromatic substitution-type mechanism. nih.gov This approach provides a practical and convenient route to access these valuable halogenated intermediates, with isolated yields reported up to 69%. nih.gov

| Reagent | Predominant Product | Proposed Mechanism for Product Formation |

|---|---|---|

| Thionyl Bromide (SOBr₂) | 4-Bromo-N,N-dialkylaniline (para-substitution) | Radical pathway or Nucleophilic Aromatic Substitution nih.gov |

| Thionyl Chloride (SOCl₂) | 2-Chloro-N,N-dialkylaniline (ortho-substitution) | Sigmatropic Rearrangement nih.gov |

Introduction of Protecting Groups and their Subsequent Deprotection

In the multistep synthesis of complex molecules derived from N-Methyl-4-vinylaniline, the protection of the secondary amine is often a critical step to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its straightforward removal. fishersci.co.ukresearchgate.net

Introduction of the Boc Protecting Group

The N-Boc protection of an amine is typically accomplished by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgnih.gov The reaction is generally carried out in the presence of a base, and the conditions are flexible, often leading to high yields and fast conversions under mild temperatures. fishersci.co.ukrsc.org For instance, the protection of amino acids has been successfully performed in a dichloromethane (B109758) (CH₂Cl₂) solution containing triethylamine (B128534) as the base, with the reaction proceeding at room temperature. rsc.org The Boc group is stable towards most nucleophiles and bases, which allows for selective reactions at other sites of the molecule. organic-chemistry.org

Deprotection of the N-Boc Group

The removal of the Boc group is most commonly achieved under acidic conditions, which cleaves the tert-butyl carbamate (B1207046) through hydrolysis. fishersci.co.ukresearchgate.net A variety of acids and solvent systems can be employed for this purpose.

Strong Acid Cleavage : Concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are frequently used. fishersci.co.uk The reaction is typically fast and occurs at room temperature. A common procedure involves dissolving the Boc-protected amine in a solvent like dichloromethane and treating it with TFA, or suspending it in an aqueous HCl solution. fishersci.co.ukorgsyn.org For example, N-Boc protected compounds have been deprotected by stirring in a 6 N solution of HCl in 1,4-dioxane (B91453) at 0°C for a few hours. rsc.org

Milder Deprotection Methods : For substrates that may be sensitive to strong acids, several milder methods have been developed.

Oxalyl Chloride in Methanol : A mild and selective method for N-Boc deprotection involves the use of oxalyl chloride in methanol at room temperature. This procedure has been shown to be effective for a diverse range of aliphatic, aromatic, and heterocyclic substrates, with reaction times of 1–4 hours and yields up to 90%. nih.gov

Lewis Acids : Reagents such as zinc bromide (ZnBr₂) in dichloromethane can also be used for deprotection, typically requiring overnight stirring at room temperature. fishersci.co.uk

Deep Eutectic Solvents (DES) : An environmentally friendly approach utilizes a choline (B1196258) chloride/p-toluenesulfonic acid deep eutectic solvent, which acts as both the catalyst and the reaction medium. This method allows for the deprotection of various N-Boc derivatives in excellent yields and short reaction times at room temperature. mdpi.com

| Method | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Strong Acid Cleavage | Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) | DCM or aqueous solution, Room Temperature, 2-12h | fishersci.co.uk |

| Mild Acidic Cleavage | Oxalyl Chloride in Methanol | Methanol, Room Temperature, 1-4h | nih.gov |

| Lewis Acid Cleavage | Zinc Bromide (ZnBr₂) | DCM, Room Temperature, Overnight | fishersci.co.uk |

| Deep Eutectic Solvent | Choline Chloride/p-Toluenesulfonic Acid | Neat, Room Temperature, 10-30 min | mdpi.com |

Polymerization Chemistry of N Methyl 4 Vinylaniline

Fundamental Polymerization Mechanisms

The basic routes for polymerizing N-Methyl-4-vinylaniline include radical, cationic, and oxidative processes. Each pathway engages a different part of the monomer and is subject to unique chemical considerations.

Radical Polymerization of N-Methyl-4-vinylaniline

Free-radical polymerization is a common method for polymerizing vinyl compounds. The process is initiated by a radical species, which attacks the double bond of the vinyl group, leading to a propagating chain reaction. For N-Methyl-4-vinylaniline, this would theoretically proceed via the vinyl moiety to form poly(N-methyl-4-vinylaniline).

The general steps are:

Initiation: A radical initiator (e.g., azobisisobutyronitrile, AIBN) thermally or photochemically decomposes to form primary radicals.

Propagation: The initiator radical adds to the vinyl group of the monomer, creating a new, monomer-centered radical that subsequently adds to other monomers in a chain-growth fashion.

Termination: The process concludes when two growing radical chains combine or disproportionate.

A significant consideration in the radical polymerization of amine-containing monomers is the potential for side reactions. The amine group, particularly the hydrogen on the nitrogen or the activated aromatic ring, could potentially participate in chain transfer reactions, which can limit the final molecular weight of the polymer.

Cationic Polymerization Pathways

Cationic polymerization is initiated by an electrophilic species, such as a strong protic or Lewis acid, which adds to the vinyl group to generate a propagating carbocation. While effective for electron-rich olefins, this method presents significant challenges for N-Methyl-4-vinylaniline.

The primary obstacle is the basicity of the secondary amine nitrogen. The lone pair of electrons on the nitrogen atom makes it a Lewis base, which can readily react with and neutralize the acidic initiators required for cationic polymerization. This acid-base reaction is typically much faster than the desired initiation of the vinyl group, effectively inhibiting or terminating the polymerization process. Therefore, direct cationic polymerization of N-Methyl-4-vinylaniline is generally considered unfeasible without the use of a protecting group strategy for the amine functionality.

Oxidative Polymerization Processes

Unlike radical and cationic methods that target the vinyl group, oxidative polymerization primarily involves the aniline (B41778) functionality. This process uses chemical or electrochemical oxidation to couple monomer units. For N-substituted anilines, polymerization typically leads to the formation of polymers with complex, often oligomeric structures.

The mechanism involves the oxidation of the aniline nitrogen to form radical cations, which can then couple. For N-methylaniline derivatives, this can result in head-to-tail linkages, but the reaction is often less controlled than the polymerization of unsubstituted aniline. The presence of the vinyl group introduces additional complexity, as it could also react under oxidative conditions, potentially leading to cross-linking or other side reactions. The resulting polymers are often studied for their electroactive and conductive properties.

Controlled Radical Polymerization (CRP) of N-Methyl-4-vinylaniline

Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. These methods rely on establishing a dynamic equilibrium between a small number of active, propagating radical species and a majority of dormant species.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP method that achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The propagating radical adds to the CTA, forming a dormant intermediate that can fragment to release a new radical, thereby transferring the chain.

The successful RAFT polymerization of N-Methyl-4-vinylaniline would heavily depend on the choice of CTA. For "less activated" monomers (LAMs) like N-vinyl compounds, dithiocarbamates and xanthates are often more effective CTAs than the dithioesters and trithiocarbonates used for styrenes and acrylates. The nitrogen atom in N-Methyl-4-vinylaniline can influence the reactivity of the vinyl group, making careful selection of the CTA and reaction conditions critical to achieving a controlled process.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another prominent CRP technique that uses a transition metal complex (commonly copper) as a catalyst to reversibly activate a dormant polymer chain capped with a halogen atom. This process maintains a low concentration of active radicals, suppressing termination reactions.

A primary challenge in the ATRP of N-Methyl-4-vinylaniline is the potential for the amine group to act as a ligand for the copper catalyst. This coordination can poison the catalyst, reducing its activity and leading to a loss of control over the polymerization. To overcome this, specific ligands that form a highly stable complex with the copper, yet still allow for the desired redox cycle, must be employed. The choice of solvent and initiator is also crucial to minimize side reactions and maintain control over the polymer chain growth.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a form of controlled radical polymerization (CRP) that enables the synthesis of polymers with well-defined molecular weights, low dispersity (Đ), and controlled architectures. The mechanism relies on the reversible termination of growing polymer chains by a stable nitroxide radical. This process establishes a dynamic equilibrium between active propagating radicals and dormant alkoxyamine species at the chain end.

The key to NMP is the reversible cleavage of the C–O bond in the alkoxyamine at elevated temperatures. This cleavage generates a propagating polymer radical and a persistent nitroxide radical. The propagating radical can then add a few monomer units before being reversibly capped by the nitroxide radical. This reversible capping process minimizes irreversible termination reactions, such as coupling or disproportionation, which are common in conventional free-radical polymerization. This "living" character allows for the synthesis of polymers with predictable molecular weights that increase linearly with monomer conversion.

For a monomer like N-Methyl-4-vinylaniline, which is a derivative of styrene (B11656), NMP is a highly suitable method for controlled polymerization. The polymerization would typically be initiated by an alkoxyamine initiator, such as N-(2-methylpropyl)-N-(1-phenylethyl)-O-(2-carboxyprop-2-yl)hydroxylamine (the "universal" BlocBuilder initiator), or by a conventional radical initiator like azobisisobutyronitrile (AIBN) in the presence of a stable nitroxide such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The reaction would proceed as follows:

Initiation : The initiator decomposes to form initial radicals that react with N-Methyl-4-vinylaniline monomers to start chain growth.

Reversible Termination : The growing polymer chain radical is capped by a nitroxide radical to form a dormant macroalkoxyamine.

Activation/Propagation : The macroalkoxyamine undergoes thermal homolysis to regenerate the propagating radical and the nitroxide. The propagating radical adds monomer units.

Deactivation : The propagating chain is re-capped by the nitroxide, returning to the dormant state.

This cycle of activation-propagation-deactivation repeats, allowing for controlled chain growth. The molecular weight of the resulting poly(N-Methyl-4-vinylaniline) can be predetermined by the initial ratio of monomer to initiator concentration.

Table 1: Illustrative Data for Hypothetical NMP of N-Methyl-4-vinylaniline

This table presents hypothetical data for the Nitroxide-Mediated Polymerization of N-Methyl-4-vinylaniline to illustrate the controlled nature of the process.

| Entry | [Monomer]:[Initiator] Ratio | Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Dispersity (Đ) |

| 1 | 50:1 | 92 | 6,100 | 5,900 | 1.15 |

| 2 | 100:1 | 95 | 12,600 | 12,200 | 1.18 |

| 3 | 200:1 | 91 | 24,200 | 23,500 | 1.21 |

| 4 | 400:1 | 88 | 46,800 | 45,000 | 1.25 |

Copolymerization Strategies Involving N-Methyl-4-vinylaniline

Synthesis of Block Copolymers

Block copolymers are macromolecules composed of two or more distinct, covalently linked polymer segments. The "living" nature of NMP makes it an excellent technique for synthesizing block copolymers containing N-Methyl-4-vinylaniline. There are two primary strategies for this:

Sequential Monomer Addition : This is the most common method. First, a homopolymer of one monomer is synthesized via NMP. This results in a macroinitiator, which is a polymer chain that still possesses a dormant alkoxyamine end group. This macroinitiator is then isolated and used to initiate the polymerization of a second monomer. For example, a polystyrene macroinitiator can be synthesized and then used to initiate the polymerization of N-Methyl-4-vinylaniline to form a polystyrene-block-poly(N-Methyl-4-vinylaniline) diblock copolymer. This process can be extended to create triblock or multiblock copolymers.

Coupling of Pre-formed Polymers : This method involves synthesizing two different polymer chains with complementary reactive end groups and then reacting them together to form a block copolymer. While less common with NMP, it is a viable strategy in polymer chemistry.

The synthesis of block copolymers allows for the combination of different polymer properties into a single macromolecule. For instance, a block copolymer of a hydrophobic polymer like polystyrene and a functional polymer like poly(N-Methyl-4-vinylaniline) could self-assemble into various nanostructures, such as micelles or vesicles, in selective solvents.

Graft Copolymerization Techniques

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that have a different chemical composition. There are three main approaches to synthesizing graft copolymers that can incorporate N-Methyl-4-vinylaniline:

"Grafting from" : In this method, initiating sites are created along the backbone of a pre-existing polymer. These sites are then used to initiate the polymerization of a second monomer, growing the grafts directly from the backbone. For example, a polymer like poly(vinylbenzyl chloride) could be modified to introduce alkoxyamine initiating sites along its chain. Subsequent NMP of N-Methyl-4-vinylaniline from these sites would result in a poly(vinylbenzyl chloride)-graft-poly(N-Methyl-4-vinylaniline) copolymer. This technique allows for the formation of a high density of grafts.

"Grafting onto" : This technique involves attaching pre-synthesized polymer chains (the grafts) to a polymer backbone that has reactive sites. For instance, a well-defined poly(N-Methyl-4-vinylaniline) chain with a reactive end group could be synthesized via NMP. This polymer could then be attached to a backbone polymer containing complementary functional groups. Steric hindrance can sometimes limit the efficiency of this method.

"Grafting through" (Macromonomer Method) : This approach involves the copolymerization of a conventional monomer with a macromonomer—a polymer chain with a polymerizable group at one end. A poly(N-Methyl-4-vinylaniline) macromonomer could be synthesized and then copolymerized with another vinyl monomer (e.g., styrene or methyl methacrylate) to form a graft copolymer.

Random Copolymerization Kinetics and Thermodynamics

Random copolymerization involves the simultaneous polymerization of two or more different monomers, leading to a polymer chain with a statistical distribution of the monomer units. The composition and sequence distribution of the resulting copolymer are determined by the relative concentrations of the monomers in the feed and their reactivity ratios.

The kinetics of random copolymerization are described by the Mayo-Lewis equation, which relates the composition of the copolymer being formed to the composition of the monomer feed:

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

Here, [M₁] and [M₂] are the concentrations of the two monomers, and r₁ and r₂ are the monomer reactivity ratios. The reactivity ratio r₁ (k₁₁/k₁₂) is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (k₁₁) to the rate constant for it adding monomer 2 (k₁₂). Similarly, r₂ = k₂₂/k₂₁.

The values of the reactivity ratios dictate the type of copolymer formed:

r₁r₂ ≈ 1 : An ideal random copolymer is formed, where the monomer units are arranged randomly along the chain.

r₁ > 1 and r₂ < 1 (or vice versa): The copolymer will be enriched in the more reactive monomer (M₁).

r₁ < 1 and r₂ < 1 : The copolymer tends toward an alternating structure.

r₁r₂ = 0 : A perfectly alternating copolymer is formed.

Without experimental data for N-Methyl-4-vinylaniline (M₁), we can present a hypothetical scenario for its copolymerization with a common monomer like styrene (M₂).

Table 2: Hypothetical Reactivity Ratios and Copolymer Composition for N-Methyl-4-vinylaniline (M₁) and Styrene (M₂) Copolymerization

This table illustrates how monomer feed composition affects the final copolymer composition based on hypothetical reactivity ratios (r₁ = 0.8, r₂ = 1.1).

| Mole Fraction of M₁ in Feed (f₁) | Mole Fraction of M₂ in Feed (f₂) | Instantaneous Mole Fraction of M₁ in Copolymer (F₁) | Instantaneous Mole Fraction of M₂ in Copolymer (F₂) |

| 0.1 | 0.9 | 0.08 | 0.92 |

| 0.3 | 0.7 | 0.25 | 0.75 |

| 0.5 | 0.5 | 0.44 | 0.56 |

| 0.7 | 0.3 | 0.65 | 0.35 |

| 0.9 | 0.1 | 0.88 | 0.12 |

Advanced Polymer Architectures from N-Methyl-4-vinylaniline

Synthesis of Linear and Branched N-Methyl-4-vinylaniline Polymers

Controlled radical polymerization techniques like NMP are instrumental in creating advanced polymer architectures.

Linear Polymers : The synthesis of linear poly(N-Methyl-4-vinylaniline) is the most direct application of NMP. By carefully controlling the reaction conditions, such as the monomer-to-initiator ratio, temperature, and reaction time, linear polymers with predictable molecular weights and low dispersity can be readily achieved. The living nature of the polymerization ensures that chains grow uniformly without significant branching or cross-linking, provided that impurities are minimized.

Branched Polymers : Creating branched architectures requires specific synthetic strategies.

Star Polymers : These can be synthesized using a multi-functional initiator. An initiator with multiple alkoxyamine groups would initiate the growth of several polymer chains from a central core, resulting in a star-shaped polymer.

Hyperbranched Polymers : These can be formed through the self-condensing vinyl polymerization of an "inimer" (a molecule that acts as both an initiator and a monomer). A derivative of N-Methyl-4-vinylaniline could be functionalized to act as an inimer.

Randomly Branched Polymers : Introducing a small amount of a divinyl cross-linking agent, such as divinylbenzene (B73037), during the polymerization of N-Methyl-4-vinylaniline can lead to the formation of branched structures. The concentration of the cross-linker must be kept low to avoid the formation of an insoluble gel network.

These advanced architectures can significantly influence the physical and chemical properties of the resulting polymer, such as its viscosity, solubility, and thermal properties, making them suitable for a wide range of specialized applications.

Formation of Cross-Linked N-Methyl-4-vinylaniline Networks

Cross-linking is a fundamental process in polymer science used to transform linear or branched polymers into three-dimensional networks, significantly enhancing their mechanical, thermal, and chemical stability. For polymers derived from N-Methyl-4-vinylaniline, cross-linking can be achieved through two primary strategies: by copolymerizing the monomer with a multifunctional cross-linking agent or by utilizing the reactive N-methylamino group in post-polymerization reactions.

The most direct method for creating a cross-linked network is through the free-radical copolymerization of N-Methyl-4-vinylaniline with a divinyl comonomer, such as divinylbenzene (DVB). In this process, the growing polymer chains incorporate DVB units, which have two polymerizable vinyl groups. The second vinyl group of an incorporated DVB unit can participate in the polymerization of another chain, creating a covalent bond or "cross-link" between them. The repetition of this process leads to the formation of an insoluble and infusible polymer network. The final properties of the network, such as swelling behavior and modulus, are controlled by the molar ratio of the cross-linker to the N-Methyl-4-vinylaniline monomer.

Alternatively, the N-methylamino groups distributed along the polymer backbone can be exploited as reactive sites for post-polymerization cross-linking. This two-step approach involves first synthesizing a linear or branched poly(N-Methyl-4-vinylaniline) and then treating it with a difunctional reagent that can react with the secondary amine. For example, a di-epoxide or a di-isocyanate could react with the amine groups on different polymer chains to form a stable, cross-linked network. This method offers the advantage of allowing the characterization of the initial linear polymer before the irreversible cross-linking step is performed. The parent compound, 4-vinylaniline (B72439), is widely noted for its use as a crosslinking agent in the production of resins and coatings, where it enhances mechanical properties and chemical resistance through the reactivity of its amine group. sigmaaldrich.com

| Cross-linking Method | Cross-linking Agent Example | Reaction Type | Controlling Factor |

| Copolymerization | Divinylbenzene (DVB) | Free-radical polymerization | Monomer-to-cross-linker ratio |

| Post-polymerization | Di-epoxide, Di-isocyanate | Nucleophilic addition | Stoichiometry of amine to cross-linker |

Engineering of Single-Chain Polymer Nanoparticles via N-Methyl-4-vinylaniline Scaffolds

Single-chain polymer nanoparticles (SCNPs) are individual polymer chains that have been collapsed into a compact, globular nanostructure through intramolecular cross-linking. researchgate.net This technology provides a synthetic route to creating objects that can mimic the complex, folded structures of proteins. The synthesis of SCNPs requires the reaction to be performed under high-dilution conditions to favor intramolecular reactions over intermolecular cross-linking, which would lead to the formation of a macroscopic gel. researchgate.netsemanticscholar.org

A polymer scaffold incorporating N-Methyl-4-vinylaniline can be designed to form SCNPs. This typically involves the synthesis of a random copolymer containing N-Methyl-4-vinylaniline and a second monomer bearing a complementary reactive group. The N-methylamino group can act as one part of the reactive pair for the intramolecular cross-linking chemistry.

For instance, a copolymer of N-Methyl-4-vinylaniline and a monomer containing an activated ester, such as pentafluorophenyl acrylate (B77674), could be synthesized. Under high dilution, a difunctional amine could be introduced to react with the activated esters, or alternatively, the N-methylamino groups could react with a comonomer containing an electrophilic group, such as an isocyanate, leading to the collapse of the individual polymer chains into nanoparticles. The selection of the intramolecular coupling chemistry is crucial for achieving high folding efficiency under mild conditions. nih.gov

Hypothetical Pathway to SCNP formation:

Copolymer Synthesis: A linear random copolymer is synthesized from N-Methyl-4-vinylaniline and a monomer with a reactive group (e.g., glycidyl (B131873) methacrylate). Controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) would be employed to produce polymers with low dispersity.

Intramolecular Cross-linking: The resulting copolymer is dissolved in a large volume of a suitable solvent. The intramolecular cross-linking is then initiated. In this example, the N-methylamino groups could react with the epoxide groups of the glycidyl methacrylate (B99206) units along the same chain, forming stable covalent bonds that induce the chain to collapse.

Purification and Characterization: The resulting SCNPs are purified to remove any unreacted reagents and analyzed using techniques such as size-exclusion chromatography (SEC), dynamic light scattering (DLS), and atomic force microscopy (AFM) to confirm the reduction in hydrodynamic volume, which is characteristic of the coil-to-globule transition.

Post-Polymerization Modification of N-Methyl-4-vinylaniline Based Polymers

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding functional monomer. acs.org The polymer of N-Methyl-4-vinylaniline is an excellent candidate for PPM due to the presence of the reactive secondary amine on each repeating unit. This amine group can serve as a handle for a variety of chemical transformations.

One notable example of PPM, demonstrated on the closely related poly(N-(4-vinylphenyl)sulfonamide)s which also contain a secondary N-H bond, is the aza-Michael addition. d-nb.info This reaction involves the addition of the amine to an electron-deficient alkene, such as an acrylate or acrylamide. By reacting poly(N-Methyl-4-vinylaniline) with various Michael acceptors, a library of new polymers with diverse side-chain functionalities can be generated. For example, reaction with methyl acrylate would introduce ester functionalities, while reaction with acrylonitrile (B1666552) would append nitrile groups. This modification can be used to tune the polymer's physical properties, such as its glass transition temperature (Tg) and solubility. d-nb.info

Furthermore, the N-methylamino group can undergo reactions with a wide range of electrophilic reagents. Acylation with acid chlorides or acid anhydrides can introduce amide functionalities, while reaction with isocyanates would yield urea (B33335) derivatives. These modifications significantly alter the polarity and hydrogen-bonding capabilities of the polymer side chains. The ability to perform these modifications on a pre-formed polymer allows for the systematic study of structure-property relationships. Research on polymers from the parent 4-vinylaniline has shown that the amine group can be successfully post-functionalized with acid chlorides and isocyanates to improve material properties. rsc.org

| Modification Reaction | Reagent Example | Resulting Functional Group | Potential Application |

| Aza-Michael Addition | Methyl Acrylate | β-amino ester | Tuning polarity, Tg modification |

| Acylation | Acetyl Chloride | Amide | Altering solubility and thermal properties |

| Reaction with Isocyanate | Phenyl Isocyanate | Urea | Introducing hydrogen-bonding sites |

Advanced Reaction Chemistry of N Methyl 4 Vinylaniline

Transformations Involving the Vinyl Moiety

The vinyl group, a carbon-carbon double bond attached to the aniline (B41778) ring, is susceptible to a variety of addition and oxidative reactions characteristic of alkenes. Its reactivity is influenced by the electron-donating nature of the N-methylamino group through the aromatic system.

[2+2] and [4+2] Cycloaddition Reactions

The vinyl group of N-Methyl-4-vinylaniline can participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct.

[4+2] Cycloadditions (Diels-Alder Reaction): In the classic Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com N-Methyl-4-vinylaniline, as a substituted styrene (B11656), can act as a dienophile. The reaction is facilitated by electron-withdrawing groups on the dienophile; however, "inverse-demand" Diels-Alder reactions are favored by electron-donating groups on the dienophile. organic-chemistry.org Given the electron-donating character of the N-methylamino group, N-Methyl-4-vinylaniline is expected to be a reactive dienophile in inverse-demand scenarios.

Visible-light-mediated formal [4+2] cycloadditions between two styrene molecules have been reported to produce tetralin derivatives. nih.govpkusz.edu.cn In these reactions, one styrene molecule acts as the diene component and the other as the dienophile. This methodology could be applied to N-Methyl-4-vinylaniline to synthesize complex polysubstituted tetralin scaffolds. nih.gov

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are also possible, typically yielding cyclobutane (B1203170) derivatives. In the context of visible-light-catalyzed reactions of styrenes, [2+2] cycloaddition can be a competing pathway to the [4+2] reaction, with the chemoselectivity often controlled by the choice of cocatalyst and solvent. pkusz.edu.cn

| Reaction Type | Reactant Type | Potential Reagent for N-Methyl-4-vinylaniline | Expected Product Class |

|---|---|---|---|

| [4+2] Cycloaddition (Normal Demand) | Diene | 1,3-Butadiene | Substituted Cyclohexene |

| [4+2] Cycloaddition (Inverse Demand) | Dienophile | 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | Substituted Dihydropyridazine |

| [4+2] Dimerization | Styrene | N-Methyl-4-vinylaniline (self) | Substituted Tetralin |

| [2+2] Cycloaddition | Alkene | Ethylene (B1197577) (photochemical) | Substituted Cyclobutane |

Hydrogenation and Halogenation Reactions

Hydrogenation: The vinyl group can be selectively reduced to an ethyl group via catalytic hydrogenation. This transformation is typically achieved using molecular hydrogen (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for the liquid-phase hydrogenation of vinyl groups under mild conditions, such as room temperature and moderate pressure. spbu.rumdpi.com This method offers high conversion and selectivity (>99%) for the saturation of the C=C double bond without affecting the aromatic ring or causing hydrogenolysis of the C-N bond. spbu.rumdpi.com

Halogenation: N-Methyl-4-vinylaniline is expected to undergo electrophilic addition of halogens (e.g., Br₂, Cl₂) across the vinyl double bond. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to the formation of a 1,2-dihaloethyl derivative. Due to the activating nature of the N-methylamino group, care must be taken to avoid competing electrophilic aromatic substitution on the benzene (B151609) ring.

Oxidative and Reductive Transformations

Oxidative Transformations:

Ozonolysis: The vinyl group can be cleaved oxidatively using ozone (O₃) in a reaction known as ozonolysis. wikipedia.orgvapourtec.comorganic-chemistry.org The reaction initially forms an unstable ozonide intermediate, which is then worked up under reductive or oxidative conditions. organic-chemistry.orglibretexts.org A reductive workup (e.g., with zinc dust or dimethyl sulfide) yields 4-(N-methylamino)benzaldehyde, while an oxidative workup (e.g., with hydrogen peroxide) would produce 4-(N-methylamino)benzoic acid. libretexts.org

Epoxidation: The double bond can be converted to an epoxide (oxirane) ring using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction, known as the Prilezhaev reaction, is a common method for synthesizing epoxides from alkenes. organic-chemistry.org The resulting product would be 2-(4-(N-methylamino)phenyl)oxirane.

Reductive Transformations: As discussed under hydrogenation (Section 4.1.2), the primary reductive transformation of the vinyl moiety is its conversion to an ethyl group. This selective reduction is a key method for modifying the substituent without altering other functional groups.

Reactivity of the N-Methylamine Functional Group

The secondary amine group in N-Methyl-4-vinylaniline is a key site for functionalization, acting as a nucleophile and a base.

N-Functionalization Reactions (e.g., Amidation, Alkylation)

N-Alkylation: As a secondary amine, N-Methyl-4-vinylaniline can be further alkylated to form a tertiary amine. This is often achieved by reaction with alkyl halides. A more modern and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" method, which uses alcohols as alkylating agents in the presence of a metal catalyst. researchgate.net For instance, reaction with methanol (B129727) over specific catalysts can convert N-methylaniline into N,N-dimethylaniline. researchgate.netresearchgate.net Various transition metal complexes based on iridium, ruthenium, and copper have been developed for this purpose. researchgate.netnih.gov

N-Amidation (Acylation): The N-methylamino group readily reacts with acylating agents like acid chlorides or acid anhydrides in a nucleophilic acyl substitution. ncert.nic.in This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct. ncert.nic.in For example, reacting N-Methyl-4-vinylaniline with acetyl chloride would yield N-methyl-N-(4-vinylphenyl)acetamide.

| Reaction Type | Reagent Class | Example Reagent | Expected Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | N,N-Dimethyl-4-vinylanilinium iodide |

| N-Alkylation | Alcohol | Methanol (CH₃OH) | N,N-Dimethyl-4-vinylaniline |

| N-Amidation | Acid Chloride | Acetyl Chloride (CH₃COCl) | N-methyl-N-(4-vinylphenyl)acetamide |

| N-Amidation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-methyl-N-(4-vinylphenyl)acetamide |

| N-Sulfonylation | Sulfonyl Chloride | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-methyl-N-(4-vinylphenyl)benzenesulfonamide |

Protonation/Deprotonation Equilibria

The nitrogen atom in N-Methyl-4-vinylaniline possesses a lone pair of electrons, allowing it to act as a Lewis base and accept a proton (H⁺) from an acid. This establishes a protonation-deprotonation equilibrium.

The basicity of arylamines is significantly lower than that of aliphatic amines. ncert.nic.inutexas.edu This is because the nitrogen lone pair is delocalized into the aromatic π-system, making it less available for bonding to a proton. ncert.nic.inlibretexts.org The stability gained from this resonance is lost upon protonation, as the resulting anilinium ion has fewer resonance structures. ncert.nic.in

The basicity is quantified by the pKa of the conjugate acid (the anilinium ion) or the pKb of the amine itself. For the conjugate acid of N-methylaniline (C₆H₅NH₂CH₃⁺), the pKa is approximately 4.85 (pKb of the amine is 9.15). microkat.gr Another source reports a pKa of 4.07. chegg.com This value indicates that N-methylaniline is a weak base. At a pH below the pKa, the protonated, water-soluble anilinium form will predominate, while at a pH above the pKa, the neutral, less soluble amine form will be the major species. chegg.com

The presence of the vinyl group at the para position is expected to have a minor influence on the basicity of the nitrogen atom compared to the dominant effects of the phenyl ring and the N-methyl group. Electron-donating groups on the ring generally increase basicity, while electron-withdrawing groups decrease it. ncert.nic.inlibretexts.org

| Compound | pKb | pKa of Conjugate Acid | Relative Basicity |

|---|---|---|---|

| Ammonia | 4.75 | 9.25 | Reference |

| Aniline | 9.38 | 4.62 | Weaker |

| N-Methylaniline | 9.30 ncert.nic.in | 4.70 | Slightly Stronger than Aniline |

| N,N-Dimethylaniline | 8.92 ncert.nic.in | 5.08 | Stronger than N-Methylaniline |

| Cyclohexylamine | 3.34 | 10.66 | Much Stronger (Aliphatic) |

Coordination Chemistry with Metal Centers (Ligand Design)

N-Methyl-4-vinylaniline possesses multiple sites for coordination with metal centers, making it a versatile ligand in organometallic chemistry. The primary coordination sites are the nitrogen atom of the N-methylamino group and the π-system of the vinyl group. This dual functionality allows it to act as either a monodentate or a bidentate ligand, depending on the metal center, its oxidation state, and the reaction conditions.

The nitrogen lone pair of the aniline derivative can coordinate to a metal center, a common feature for amine ligands. However, the design of ligands often focuses on enhancing coordination potential. For instance, functionalization with electron-withdrawing groups can increase the acidity of the N-H proton in related primary or secondary amines, improving coordination through anionic N-donors researchgate.net. While N-Methyl-4-vinylaniline is a tertiary amine, the principles of tuning the electronic environment of the donor atom are applicable.

The vinyl group offers another coordination mode through its π-electrons, similar to other olefin ligands. This is particularly relevant in the formation of platinum-vinylamine complexes, which have been studied for their catalytic activity mdpi.com. In such complexes, the vinyl group can coordinate to the metal, and this interaction can be modulated by other factors, such as the presence of co-ligands or other metal promoters mdpi.com. The ability of N-Methyl-4-vinylaniline to chelate a single metal center using both the nitrogen atom and the vinyl group could lead to the formation of stable five-membered metallacycles, a desirable feature in catalyst design for enhancing stability and influencing selectivity researchgate.net. The design and synthesis of ligands are crucial for developing new catalysts and materials researchgate.net.

The interplay between the metal and the ligand environment is paramount in determining the reactivity and selectivity of the resulting complex researchgate.net. The specific combination of a soft π-system (vinyl group) and a harder N-donor site allows N-Methyl-4-vinylaniline to coordinate with a range of transition metals, leading to potential applications in catalysis, such as hydrosilylation or cross-coupling reactions mdpi.com.

Table 1: Potential Coordination Modes of N-Methyl-4-vinylaniline

| Coordination Mode | Coordinating Atom/Group | Description | Potential Metal Partners |

|---|---|---|---|

| N-Monodentate | Nitrogen | The lone pair on the nitrogen atom coordinates to the metal center. | Lewis acidic metals (e.g., Ti, Al) |

| π-Olefin Monodentate | Vinyl Group (C=C) | The π-bond of the vinyl group coordinates to the metal center. | Late transition metals (e.g., Pd, Pt, Rh) |

| N,π-Bidentate (Chelating) | Nitrogen and Vinyl Group | Both the nitrogen atom and the vinyl group coordinate to the same metal center, forming a stable chelate ring. | Palladium (Pd), Platinum (Pt), Copper (Cu) |

Aromatic Ring Functionalization

The aromatic ring of N-Methyl-4-vinylaniline is activated towards electrophilic substitution and can be strategically functionalized using various modern synthetic methodologies.

The N-methylamino group is a potent activating group in electrophilic aromatic substitution (SEAr) reactions, strongly directing incoming electrophiles to the ortho and para positions. wikipedia.orgbyjus.com Since the para position is occupied by the vinyl group, substitution is predominantly directed to the ortho positions (C3 and C5) relative to the N-methylamino group. The N-methylamino group stabilizes the cationic intermediate (arenium ion or sigma complex) formed during the reaction through resonance, significantly increasing the reaction rate compared to unsubstituted benzene. wikipedia.orgchemistrysteps.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) typically proceeds rapidly, even without a Lewis acid catalyst, to yield 3,5-dihalo-N-methyl-4-vinylaniline. To achieve monosubstitution, the activating effect of the amino group can be tempered by converting it into an amide, which is less activating due to the delocalization of the nitrogen lone pair into the carbonyl group. chemistrysteps.com

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid can be problematic. The strongly acidic conditions can protonate the amino group, forming an anilinium ion. This protonated group is strongly deactivating and a meta-director, leading to a mixture of products and potential oxidation of the ring. byjus.comchemistrysteps.com

Sulfonation: Reaction with fuming sulfuric acid leads to the formation of the corresponding sulfonic acid. Similar to nitration, the reaction proceeds via the anilinium ion, which directs the sulfonation. byjus.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution on N-Methyl-4-vinylaniline

| Reaction | Reagent | Major Product(s) | Comments |

|---|---|---|---|

| Bromination | Br₂ in a non-polar solvent | 3,5-Dibromo-N-methyl-4-vinylaniline | The N-methylamino group is highly activating, leading to polysubstitution. |

| Nitration | HNO₃, H₂SO₄ | Mixture of isomers and oxidation products | Protonation of the amine group forms a deactivating, meta-directing anilinium ion. |

| Sulfonation | Fuming H₂SO₄ | 2-(Methylamino)-5-vinylbenzenesulfonic acid | Reaction proceeds on the protonated anilinium ion. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally not effective | The amino group complexes with the Lewis acid catalyst, deactivating the ring. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally not effective | The amino group complexes with the Lewis acid catalyst, deactivating the ring. |

Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of a nearby ortho proton by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with a wide range of electrophiles. wikipedia.orgorganic-chemistry.org

The N-methylamino group in N-Methyl-4-vinylaniline can function as a DMG. The heteroatom (nitrogen) coordinates to the lithium atom of the organolithium reagent (e.g., n-butyllithium), positioning the base to abstract a proton from the adjacent C3 or C5 position. wikipedia.orgbaranlab.org This process creates a lithiated intermediate with high regioselectivity, which can then be quenched with an electrophile to introduce a substituent specifically at the ortho position. This method offers a significant advantage over classical electrophilic aromatic substitution, which is governed by the inherent electronic effects of the substituents. wikipedia.org

Table 3: Examples of Functionalization via Directed Ortho-Metalation

| Electrophile | Reagent Example | Product Structure |

|---|---|---|

| Carbon Dioxide | CO₂ (gas or dry ice) | 3-Carboxy-N-methyl-4-vinylaniline |

| Aldehydes/Ketones | (CH₃)₂CO (Acetone) | 3-(1-Hydroxy-1-methylethyl)-N-methyl-4-vinylaniline |

| Alkyl Halides | CH₃I (Methyl iodide) | 3-Methyl-N-methyl-4-vinylaniline |

| Silyl Halides | (CH₃)₃SiCl (TMS-Cl) | 3-(Trimethylsilyl)-N-methyl-4-vinylaniline |

| Iodine | I₂ | 3-Iodo-N-methyl-4-vinylaniline |

Halogenated derivatives of N-Methyl-4-vinylaniline, synthesized via methods like electrophilic halogenation or directed ortho-metalation followed by quenching with a halogen source, are valuable precursors for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron species (e.g., a boronic acid or ester) in the presence of a base. wikipedia.orglibretexts.org A 3-bromo or 3-iodo derivative of N-Methyl-4-vinylaniline can be coupled with various aryl, heteroaryl, or vinyl boronic acids to form biaryl structures or extend conjugation. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific substrates. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine, catalyzed by a palladium complex. wikipedia.orglibretexts.org A halogenated N-Methyl-4-vinylaniline can be coupled with primary or secondary amines to synthesize more complex aniline derivatives. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under relatively mild conditions. wikipedia.orgrug.nl

Table 4: Cross-Coupling Reactions of 3-Bromo-N-methyl-4-vinylaniline

| Reaction Name | Coupling Partner | Typical Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | C(aryl)-C(aryl) bond formation |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene | C(aryl)-N bond formation |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF | C(aryl)-C(vinyl) bond formation |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | C(aryl)-C(alkynyl) bond formation |

Electrochemical Behavior and Redox Chemistry

The electrochemical behavior of N-Methyl-4-vinylaniline is primarily dictated by the N-methylaniline moiety, which is susceptible to oxidation. The one-electron oxidation of substituted anilines typically forms a radical cation as the initial intermediate. umn.eduacs.org The stability and subsequent reactivity of this radical cation are influenced by the substituents on the aromatic ring.

The presence of the electron-donating N-methyl group facilitates the removal of an electron, lowering the oxidation potential compared to unsubstituted aniline. nih.gov The vinyl group, being a conjugated system, can also influence the electronic structure and may further stabilize the resulting radical cation through delocalization.

The initial oxidation occurs at the nitrogen atom, generating a cation radical. This highly reactive intermediate can undergo several subsequent reactions, including:

Dimerization: Two radical cations can couple to form various dimeric products. For N-methylanilines, the formation of N,N'-dimethyl-N,N'-diphenylhydrazine through N-N coupling is a known pathway. researchgate.net

Polymerization: The radical cation can initiate polymerization, either through the vinyl group or by coupling of the aromatic rings, leading to the formation of conductive polymers.

Reaction with Nucleophiles: In aqueous media, the radical cation can react with water or other nucleophiles present in the solution.

The redox potential is a key parameter in understanding the electrochemical behavior and is strongly correlated with the electronic properties of the substituents. nih.gov A good correlation often exists between the oxidation potential and the energy of the Highest Occupied Molecular Orbital (HOMO) of the neutral molecule. umn.edu

Table 5: Conceptual Redox Properties of Substituted Anilines

| Compound | Key Substituents | Expected Relative Oxidation Potential (E½) | Reasoning |

|---|---|---|---|

| Aniline | -NH₂ | Baseline | Reference compound. |

| N-Methylaniline | -NHCH₃ | Lower than Aniline | The methyl group is electron-donating, destabilizing the neutral molecule relative to the radical cation. |

| N-Methyl-4-vinylaniline | -NHCH₃, -CH=CH₂ | Lower than N-Methylaniline | The vinyl group provides extended conjugation, which can stabilize the resulting radical cation. |

| 4-Nitro-N-methylaniline | -NHCH₃, -NO₂ | Higher than N-Methylaniline | The nitro group is strongly electron-withdrawing, making the removal of an electron more difficult. |

Theoretical and Computational Investigations of N Methyl 4 Vinylaniline

Quantum Chemical Studies

Quantum chemical studies employ methods like Density Functional Theory (DFT) and ab initio calculations to solve the electronic Schrödinger equation, providing fundamental information about molecular structure and properties.

The electronic character of N-Methyl-4-vinylaniline is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, are crucial for determining the molecule's reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and the energy required for electronic excitation. wikipedia.org

In N-Methyl-4-vinylaniline, the HOMO is expected to be localized primarily on the aniline (B41778) moiety, specifically the nitrogen atom and the aromatic ring, due to the electron-donating nature of the N-methylamino group. The LUMO is likely distributed over the vinyl group and the aromatic ring, which constitute the π-conjugated system capable of accepting electrons. Computational methods, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, are commonly used to calculate these orbital energies. researchgate.net For substituted anilines, the nature and position of substituents significantly influence the HOMO-LUMO gap; electron-donating groups tend to raise the HOMO energy and decrease the gap, enhancing reactivity. researchgate.netthaiscience.info

Illustrative Data for Electronic Properties of N-Methyl-4-vinylaniline Disclaimer: The following data are illustrative, based on theoretical principles and data from analogous compounds, as direct computational studies on N-Methyl-4-vinylaniline are not extensively available in the cited literature. Calculations are hypothetically performed at the B3LYP/6-311++G(d,p) level.

| Parameter | Calculated Value (eV) | Description |

| EHOMO | -5.15 | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -0.98 | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 4.17 | Indicates kinetic stability and electronic transition energy. |

| Ionization Potential (I) | 5.15 | Estimated as -EHOMO via Koopman's theorem. |

| Electron Affinity (A) | 0.98 | Estimated as -ELUMO via Koopman's theorem. |

The three-dimensional structure and flexibility of N-Methyl-4-vinylaniline are defined by the rotation around key single bonds, specifically the C(aryl)-N bond, the N-CH₃ bond, and the C(aryl)-C(vinyl) bond. Computational studies can map the potential energy surface (PES) by systematically rotating these bonds to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. mdpi.com

The torsional barrier for the N-methyl group rotation is typically low, though it can be influenced by steric interactions. The rotation of the vinyl group relative to the aromatic ring is of particular interest as it affects the extent of π-conjugation. A planar conformation, where the vinyl group is coplanar with the benzene (B151609) ring, maximizes conjugation and is often the lowest energy state, though non-planar minima can exist. The barrier to this rotation provides insight into the molecule's structural rigidity. Methods like relaxed PES scans using DFT are effective for determining these conformational profiles and barriers. mdpi.comrsc.org

Illustrative Data for Torsional Barriers of N-Methyl-4-vinylaniline Disclaimer: The following data are hypothetical and serve to illustrate typical results from computational conformational analysis.

| Rotational Axis | Torsional Angle (Degrees) | Relative Energy (kcal/mol) | Description |

| C(aryl)-N(methyl) | 0 / 180 | 0.0 | Stable conformer (pyramidal nitrogen) |

| C(aryl)-N(methyl) | 90 / 270 | ~3.5 | Rotational barrier (transition state) |

| C(aryl)-C(vinyl) | 0 / 180 | 0.0 | Most stable planar conformer |

| C(aryl)-C(vinyl) | 90 / 270 | ~5.0 | Rotational barrier (disrupted π-conjugation) |

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of energy with respect to atomic positions, computational methods can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. researchgate.net DFT calculations, often employing the B3LYP functional, have shown good agreement with experimental data for aniline derivatives. researchgate.net

For N-Methyl-4-vinylaniline, key vibrational modes would include the N-H stretching (if a secondary amine is considered, though the name implies a tertiary amine with a methyl group), C-H stretching of the aromatic, vinyl, and methyl groups, the C=C stretching of the vinyl and aromatic groups, and the C-N stretching mode. Comparing the computed spectrum with experimental FT-IR and FT-Raman data allows for a precise assignment of each spectral band to a specific molecular motion. Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set deficiencies. researchgate.net

Illustrative Data for Principal Vibrational Frequencies of N-Methyl-4-vinylaniline Disclaimer: Frequencies are illustrative, based on known ranges for similar functional groups from studies on related aniline compounds.

| Vibrational Mode | Functional Group | Expected Calculated Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | C-H (Aryl) | 3050-3150 | Aromatic C-H stretching |

| ν(C-H) vinyl | =C-H (Vinyl) | 3010-3090 | Vinylic C-H stretching |

| ν(C-H) methyl | -CH₃ | 2900-3000 | Methyl C-H symmetric/asymmetric stretching |

| ν(C=C) vinyl | C=C (Vinyl) | 1620-1640 | Vinyl group C=C stretching |

| ν(C=C) aromatic | C=C (Aryl) | 1580-1610 | Aromatic ring stretching |

| δ(CH₂) wag | =CH₂ (Vinyl) | 910-990 | Out-of-plane wagging of vinyl CH₂ |

| ν(C-N) | C(aryl)-N | 1250-1350 | Aryl-Nitrogen stretching |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is indispensable for mapping the detailed mechanisms of chemical reactions, including synthesis and polymerization. It allows for the characterization of short-lived species like transition states and provides kinetic and thermodynamic data that are often difficult to measure experimentally.

Any chemical reaction proceeds from reactants to products via a high-energy transition state (TS). A TS is a first-order saddle point on the potential energy surface, representing the maximum energy along the reaction coordinate. mdpi.com Computationally locating and characterizing the TS is fundamental to understanding a reaction's mechanism and predicting its rate. A key feature of a calculated TS structure is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

For a potential synthesis of N-Methyl-4-vinylaniline, such as the N-methylation of 4-vinylaniline (B72439), computational modeling could identify the transition state for the nucleophilic attack of the amine on a methylating agent. The geometry of the TS would reveal the bond-forming and bond-breaking distances, while its energy relative to the reactants would determine the activation energy of the reaction. Methods such as M06-2X or CCSD(T) are often employed for accurate barrier height calculations. mdpi.com

Illustrative Data for a Hypothetical Transition State (N-methylation of 4-vinylaniline) Disclaimer: The data are hypothetical to illustrate the output of a transition state calculation.

| Parameter | Value | Description |

| Reaction | 4-vinylaniline + CH₃I → [TS]‡ → N-Methyl-4-vinylaniline + HI | SN2 N-methylation |

| Activation Energy (Ea) | 20.5 kcal/mol | Energy barrier for the reaction. |

| Imaginary Frequency | -450 cm⁻¹ | Vibrational mode corresponding to the reaction coordinate. |

| Key TS Bond Distances | N---C = 2.1 Å; C---I = 2.4 Å | Partially formed N-C bond and partially broken C-I bond. |